2-(2-Thienyl)-1H-indole-3-carbonitrile
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Overview
Description
2-(Thiophen-2-yl)-1H-indole-3-carbonitrile is a heterocyclic compound that combines the structural features of thiophene and indole. Thiophene is a five-membered aromatic ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The carbonitrile group (-CN) attached to the indole ring adds further chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-thiophenecarboxaldehyde with indole-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Thiophen-2-yl)-1H-indole-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2-(Thiophen-2-yl)-1H-indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and indole rings allows for π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenecarboxaldehyde and 2-thiophenemethanol share the thiophene ring structure.
Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole ring structure.
Uniqueness
2-(Thiophen-2-yl)-1H-indole-3-carbonitrile is unique due to the combination of the thiophene and indole rings, along with the carbonitrile group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H8N2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-thiophen-2-yl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C13H8N2S/c14-8-10-9-4-1-2-5-11(9)15-13(10)12-6-3-7-16-12/h1-7,15H |
InChI Key |
QSZMXVXZRWFHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C#N |
Origin of Product |
United States |
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